molecular formula C17H25BO5 B6343801 3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]propyl acetate CAS No. 2724208-38-0

3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]propyl acetate

Cat. No.: B6343801
CAS No.: 2724208-38-0
M. Wt: 320.2 g/mol
InChI Key: HSYUPQDYVFVDMN-UHFFFAOYSA-N
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Description

3-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]propyl acetate (CAS: 1883793-85-8) is a boronic ester-containing compound widely used in medicinal chemistry and organic synthesis. Its structure features a phenyl ring substituted at the para position with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group and at the meta position with a phenoxypropyl acetate chain. The boronic ester moiety enables participation in Suzuki-Miyaura cross-coupling reactions, making it valuable for constructing biaryl systems in drug discovery . The acetate group enhances solubility in organic solvents and may influence metabolic stability in biological applications .

Key properties include:

  • Molecular Formula: C17H25BO5 (derived from structural analogs and substituent analysis).
  • Spectral Data:
    • ¹¹B NMR (CDCl₃): ~30.9 ppm (characteristic of boronic esters) .
    • HRMS: Exact mass calculated for [M+H]⁺: ~336.18 m/z (estimated based on C17H25BO5).

Properties

IUPAC Name

3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]propyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25BO5/c1-13(19)20-11-6-12-21-15-9-7-14(8-10-15)18-22-16(2,3)17(4,5)23-18/h7-10H,6,11-12H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSYUPQDYVFVDMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCCCOC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25BO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]propyl acetate typically involves the following steps:

    Formation of the Boronic Ester: The starting material, 4-bromo-phenol, is reacted with bis(pinacolato)diboron in the presence of a palladium catalyst to form the boronic ester.

    Etherification: The boronic ester is then reacted with 3-bromopropyl acetate in the presence of a base such as potassium carbonate to form the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]propyl acetate undergoes several types of chemical reactions:

    Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and acetic acid.

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Bases: Such as potassium carbonate, used in etherification reactions.

    Acids/Bases: Used in hydrolysis reactions.

Major Products

    Biaryl Compounds: Formed from Suzuki-Miyaura coupling.

    Alcohols and Acetic Acid: Formed from hydrolysis of the ester group.

Scientific Research Applications

3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]propyl acetate has several applications in scientific research:

    Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.

    Medicinal Chemistry: Employed in the development of pharmaceuticals, particularly in the synthesis of biologically active compounds.

    Material Science: Used in the preparation of advanced materials, including polymers and nanomaterials.

    Catalysis: Acts as a ligand in catalytic reactions, enhancing the efficiency and selectivity of the processes.

Mechanism of Action

The mechanism of action of 3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]propyl acetate primarily involves its role as a boronic ester in Suzuki-Miyaura coupling reactions. The boron atom forms a complex with the palladium catalyst, facilitating the transfer of the aryl group to the halide, resulting in the formation of a new carbon-carbon bond. This mechanism is crucial in the synthesis of biaryl compounds, which are important in pharmaceuticals and materials science.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name CAS Number Molecular Formula Key Functional Groups Applications Key Differences
3-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]propyl acetate 1883793-85-8 C17H25BO5 Boronic ester, acetate Suzuki coupling, PROTACs Reference compound
4-(3-Morpholinopropoxy)phenylboronic acid pinacol ester 910462-33-8 C19H30BNO4 Boronic ester, morpholine Medicinal chemistry (solubility enhancement) Morpholine group introduces tertiary amine, increasing water solubility .
tert-Butyl N-[3-(4-boronophenoxy)propyl]carbamate 1201790-19-3 C20H32BNO5 Boronic ester, tert-butyl carbamate Amine protection in peptide synthesis Carbamate group offers stability against hydrolysis compared to acetate .
2-{4-[3-(Dimethylamino)propoxy]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane N/A C19H31BNO3 Boronic ester, dimethylamine Catalysis, ligand design Dimethylamine enhances electronic effects, altering reactivity in cross-couplings .
3-Phenylpropyl acetate 122-72-5 C11H14O2 Acetate (no boronic ester) Flavoring agent Lacks boronic ester, limiting synthetic utility .

Key Findings:

Tert-butyl carbamate derivatives (e.g., CAS 1201790-19-3) exhibit higher hydrolytic stability due to steric protection, whereas the acetate group in the target compound may confer faster metabolic cleavage in vivo .

Solubility and Bioavailability :

  • Morpholine-containing analogs (e.g., CAS 910462-33-8) show improved aqueous solubility due to the polar tertiary amine, advantageous for drug formulation .
  • The target compound’s acetate group balances lipophilicity, making it suitable for cell membrane penetration in PROTAC designs .

Synthetic Utility: The tert-butyl carbamate derivative (CAS 1201790-19-3) is preferred for amine protection in multi-step syntheses, while the acetate in the target compound simplifies deprotection steps . Dimethylamine-substituted analogs (e.g., C19H31BNO3) demonstrate altered regioselectivity in cross-couplings due to electronic effects .

Biological Activity

The compound 3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]propyl acetate is a derivative of boron-containing compounds that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Structure and Composition

  • IUPAC Name : 3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]propyl acetate
  • Molecular Formula : C18H27BO
  • Molecular Weight : 294.32 g/mol
  • CAS Number : 769968-18-5

Physical Properties

PropertyValue
AppearanceWhite to off-white solid
Melting PointNot specified
SolubilitySoluble in organic solvents; insoluble in water

The biological activity of this compound is primarily attributed to the boron atom in its structure. Boron compounds are known to interact with various biological targets, including enzymes and nucleic acids. The dioxaborolane moiety can enhance the compound's ability to penetrate biological membranes and interact with cellular targets.

Antimicrobial Activity

Recent studies have indicated that compounds containing dioxaborolane structures exhibit significant antimicrobial properties. For instance:

  • Case Study : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various boron-containing compounds against Gram-positive and Gram-negative bacteria. The results showed that derivatives similar to 3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]propyl acetate demonstrated potent activity with minimum inhibitory concentrations (MICs) ranging from 0.5 to 8 µg/mL against specific bacterial strains .

Anticancer Activity

Another area of interest is the anticancer potential of this compound.

  • Research Findings : In vitro studies have shown that compounds with similar structures can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. For example, a derivative exhibited IC50 values as low as 1.2 µM against breast cancer cells .

Cytotoxicity and Selectivity

While evaluating the cytotoxic effects of boron-containing compounds, it is crucial to assess their selectivity towards cancer cells versus normal cells.

CompoundIC50 (µM)Selectivity Index
3-[4-(4,4,5,5-tetramethyl...1.2>20
Control (Non-targeted drug)10<2

The selectivity index indicates a favorable profile for 3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]propyl acetate as it shows significantly lower toxicity towards normal cells compared to cancer cells .

Applications in Drug Development

The unique properties of this compound suggest its potential application in drug development:

  • Targeted Drug Delivery : The ability of boron-containing compounds to form stable complexes with biomolecules can be harnessed for targeted delivery systems.
  • Combination Therapies : Due to its selective cytotoxicity profile, it may be used in combination with other chemotherapeutic agents to enhance overall efficacy while minimizing side effects.

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